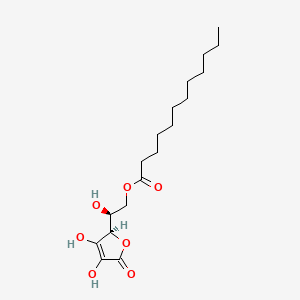

Ascorbyl laurate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16690-40-7 |

|---|---|

Molecular Formula |

C18H30O7 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] dodecanoate |

InChI |

InChI=1S/C18H30O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)24-12-13(19)17-15(21)16(22)18(23)25-17/h13,17,19,21-22H,2-12H2,1H3/t13-,17+/m0/s1 |

InChI Key |

DWKSHXDVQRZSII-SUMWQHHRSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |

Synonyms |

ascorbyl monolaurate |

Origin of Product |

United States |

Chemical Synthesis and Advanced Derivatization Methodologies

Enzymatic Esterification Processes for Ascorbyl Laurate Synthesis

Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical methods for producing this compound. researchgate.net Lipases are the most commonly used enzymes for this esterification due to their ability to function in non-aqueous environments and their regioselectivity, primarily acylating the primary hydroxyl group at the C-6 position of ascorbic acid.

Optimization of Lipase-Catalyzed Reactions

The efficiency of lipase-catalyzed synthesis of this compound is influenced by several parameters, including the choice of lipase (B570770), reaction time, temperature, enzyme amount, and substrate molar ratio. Response surface methodology (RSM) is a common statistical tool used to optimize these conditions to maximize the yield. researchgate.netscispace.com

One study utilizing Novozym® 435, an immobilized lipase from Candida antarctica, employed a five-level, four-factor central composite rotatable design (CCRD) to optimize the synthesis of this compound. researchgate.net The investigation evaluated the effects of reaction time (2–10 h), temperature (25–65°C), enzyme amount (10–50% w/w of L-ascorbic acid), and the molar ratio of L-ascorbic acid to lauric acid (1:1–1:5). researchgate.net The optimal conditions were determined to be a reaction time of 6.7 hours, a temperature of 30.6°C, an enzyme amount of 34.5%, and a substrate molar ratio of 1:4.3, which resulted in a predicted molar conversion of 93.2%. researchgate.net

Another study focusing on ascorbyl myristate synthesis with Novozyme 435 also used RSM and predicted an optimal yield of 85.0% under specific conditions. scispace.com These examples highlight the power of statistical optimization in achieving high yields for lipase-catalyzed reactions.

Table 1: Optimized Conditions for Lipase-Catalyzed Ascorbyl Ester Synthesis

| Ascorbyl Ester | Lipase | Key Optimized Parameters | Predicted/Actual Yield |

|---|---|---|---|

| This compound | Novozym® 435 | Time: 6.7 h, Temp: 30.6°C, Enzyme: 34.5%, Molar Ratio: 1:4.3 | 93.2% (predicted) researchgate.net |

| Ascorbyl Myristate | Novozyme 435 | Time: 27.1 h, Temp: 54.1°C, Enzyme: 25.9%, Molar Ratio: 1:5 | 85.0% (actual) scispace.com |

Solvent-Free and Green Chemistry Approaches in Enzymatic Synthesis

A significant challenge in the enzymatic synthesis of this compound is the low solubility of L-ascorbic acid in many organic solvents, which can limit reaction rates. acs.org To address this, researchers have explored various green chemistry approaches.

One effective strategy is the use of mixed solvent systems. A study demonstrated that a dimethyl sulfoxide (B87167) (DMSO)–acetone (B3395972) mixed solvent significantly improved the solubility of L-ascorbic acid and increased the enzymatic reaction rate compared to using acetone alone. acs.org In this system, a maximum conversion of 94% was achieved. acs.org The addition of molecular sieves to remove water, a byproduct of the esterification that can inhibit the reaction, is another common technique to drive the equilibrium towards product formation. scispace.comacs.org

Solvent-free synthesis, often conducted under ball milling conditions, represents another promising green chemistry approach. rsc.org This mechanochemical method eliminates the need for large quantities of solvents, thereby minimizing waste and offering a unique reaction environment. rsc.org While specific studies on this compound synthesis via ball milling are emerging, the technique has shown potential for various pharmaceutically important molecules. rsc.org

Substrate Specificity and Enzyme Immobilization Techniques

The choice of lipase and its immobilization are critical factors in the synthesis of ascorbyl esters. Different lipases exhibit varying substrate specificities. For instance, a study comparing Novozyme 435, TLIM, and LIPOLASE for the synthesis of L-ascorbyl myristate found that Novozyme 435 showed the highest activity. scispace.com The specificity of a lipase can also be influenced by the carbon chain length of the fatty acid. nih.gov

Immobilization of lipases on solid supports offers several advantages, including enhanced stability, easier separation from the reaction mixture, and the potential for reuse, which is crucial for developing cost-effective industrial processes. jst.go.jpdntb.gov.ua Common supports include porous materials like Celite. nih.gov For example, Lipolase 100L was successfully immobilized on Celite 545 and used for the synthesis of ascorbyl palmitate. nih.gov The reusability of immobilized lipases is a key area of research; one study on ascorbyl oleate (B1233923) synthesis showed that the immobilized enzyme retained 48% of its initial activity after ten reaction cycles. jst.go.jp

Chemo-Catalytic Synthesis Routes and Mechanistic Investigations

While enzymatic methods are favored for their green credentials, chemo-catalytic routes for this compound synthesis are also well-established. These methods typically involve either direct esterification or transesterification reactions.

Acid-Catalyzed and Base-Catalyzed Esterification Pathways

Acid-catalyzed esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid (lauric acid) with an alcohol (ascorbic acid) in the presence of an acid catalyst. ucoz.comlibretexts.org The acid catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. libretexts.orgchemistrysteps.com This reaction is reversible, and the equilibrium can be shifted towards the ester product by removing the water formed during the reaction. libretexts.orgchemistrysteps.com

Base-catalyzed ester hydrolysis, known as saponification, is generally more favorable for driving the reaction to completion because the carboxylic acid formed is deprotonated by the base, making the process irreversible. ucoz.comchemistrysteps.com However, for ester synthesis, acid catalysis is typically employed. libretexts.org

Transesterification Reactions for this compound Production

Transesterification is another important pathway for producing this compound. This reaction involves the exchange of an acyl group between an ester and an alcohol. mdpi.com In the context of this compound synthesis, this could involve reacting ascorbic acid with a lauric acid ester, such as methyl laurate or ethyl laurate. nih.gov

Lipase-catalyzed transesterification has been shown to be highly effective. For example, the synthesis of ascorbyl oleate via transesterification of ascorbyl palmitate with oleic acid resulted in a significantly higher conversion rate (73.8%) compared to direct esterification (19.7%) under similar conditions. mdpi.com A kinetic study on the synthesis of L-ascorbyl laurate and L-ascorbyl palmitate found that methyl esters of the fatty acids were the most suitable substrates for transesterification. nih.gov

A two-step chemo-enzymatic method has also been developed, where fatty acid vinyl esters are first synthesized chemically and then used for the lipase-catalyzed acylation of vitamin C, achieving yields of 58-85%. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ascorbic acid |

| This compound |

| Ascorbyl myristate |

| Ascorbyl oleate |

| Ascorbyl palmitate |

| Ascorbyl stearate (B1226849) |

| Butylated hydroxyanisole (BHA) |

| Butylated hydroxytoluene (BHT) |

| Dehydrocrotonin |

| Dimethyl sulfoxide (DMSO) |

| Ethyl acetate (B1210297) |

| Ethyl cinnamate |

| Ethylene glycol oleate |

| Lauric acid |

| Methyl palmitate |

| Naringin |

| Oleic acid |

| Palmitic acid |

| Puerarin |

| Tetrabutyl ammonium (B1175870) bromide (TBAB) |

Novel Catalyst Development and Reaction Efficiency Enhancement

The synthesis of this compound, a lipophilic derivative of ascorbic acid, has predominantly shifted towards enzymatic catalysis to overcome the limitations and potential harm of chemical synthesis. researchgate.net Lipases, particularly immobilized forms, have emerged as the catalysts of choice due to their high regioselectivity, mild reaction conditions, and reusability. researchgate.netjst.go.jp

A key catalyst in this field is Novozym® 435, an immobilized lipase B from Candida antarctica. researchgate.netjst.go.jp Its ability to effectively catalyze the direct esterification between L-ascorbic acid and lauric acid has been extensively studied. researchgate.net Research has focused on optimizing reaction parameters to enhance the efficiency of these biocatalysts. For instance, using Novozym® 435, a maximum conversion of 94% was achieved in a dimethyl sulfoxide (DMSO)–acetone mixed solvent system. acs.orgcornell.edu This solvent mixture significantly improves the solubility of L-ascorbic acid, a major obstacle in non-polar solvents, thereby increasing the enzymatic reaction rate. acs.orgcornell.edu

Further enhancements in reaction efficiency involve manipulating the reaction environment. The removal of water, a byproduct of esterification, is crucial. The use of molecular sieves to dewater the reaction medium has been shown to be an effective strategy. acs.orgjst.go.jp For example, in the synthesis of ascorbyl oleate, the addition of molecular sieves after four hours increased the yield from 16.7 mmol g⁻¹ to 19.3 mmol g⁻¹. jst.go.jp

The choice of acyl donor also impacts efficiency. While lauric acid is used for direct esterification, studies on similar ascorbyl esters have shown that using activated acyl donors like methyl or ethyl esters of fatty acids can also improve yields. researchgate.netnih.gov Kinetic studies on the synthesis of L-ascorbyl laurate catalyzed by immobilized lipase have determined key kinetic parameters, providing a basis for reaction modeling and optimization. For lauric acid, the Michaelis-Menten constant (K_m) was found to be 74.3 mmol/l and the maximum reaction rate (V_max) was 0.010764 mmol.min⁻¹.g⁻¹. nih.gov

Table 1: Comparison of Catalytic Systems and Reaction Conditions for Ascorbyl Ester Synthesis

| Catalyst | Substrates | Solvent System | Key Optimization Factor | Max. Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Novozym® 435 | L-ascorbic acid, Lauric acid | DMSO–acetone | Mixed solvent for solubility | 94% | acs.org, cornell.edu |

| Novozym® 435 | L-ascorbic acid, Lauric acid | Acetonitrile (B52724) | Substrate molar ratio (1:4.3) | 93.2% | researchgate.net |

| Novozym® 435 | L-ascorbic acid, Oleic acid | Acetone | Timed addition of molecular sieves | 19.3 mmol g⁻¹ | jst.go.jp |

| Immobilized lipase | L-ascorbic acid, Lauric acid | 2-methylbutan-2-ol | Substrate concentration (300 mmol/l) | V_max = 0.010764 mmol.min⁻¹.g⁻¹ | nih.gov |

Purification, Isolation, and Yield Optimization Strategies

Optimizing the yield and ensuring the high purity of this compound requires a multi-faceted approach, encompassing both the reaction conditions and downstream processing. Yield optimization is intrinsically linked to the synthesis strategy, including the choice of catalyst, solvent, and reaction parameters. researchgate.netjst.go.jp

Response surface methodology (RSM) has been effectively employed to optimize synthesis parameters for lipase-catalyzed production of L-ascorbyl laurate. researchgate.net By using a 5-level-4-factor central composite rotatable design, optimal conditions were predicted to be a reaction time of 6.7 hours, a temperature of 30.6°C, an enzyme amount of 34.5% (w/w of L-ascorbic acid), and a substrate molar ratio of 1:4.3 (L-ascorbic acid to lauric acid), which resulted in an actual yield of 93.2%. researchgate.net Another study found the optimal substrate molar ratio of lauric acid to ascorbic acid to be 3:1 in a DMSO-acetone system. acs.org

The solvent medium plays a critical role. While acetone and tert-butanol (B103910) are commonly used, 2-methyl-2-butanol (B152257) has also been identified as an excellent candidate for the esterification of ascorbyl esters, showing high yields. nih.govnih.gov The operational stability of the catalyst can be better in solvents like 2-methyl-2-butanol compared to acetone. nih.gov

Chromatographic Separation Techniques for High Purity this compound

Achieving high purity this compound necessitates effective separation from unreacted substrates (L-ascorbic acid and lauric acid) and the enzyme catalyst. Chromatographic techniques are indispensable for this purpose, both for analysis and purification.

High-Performance Liquid Chromatography (HPLC) is a standard analytical method for quantifying ascorbyl esters and assessing purity. ufn.edu.brnotulaebotanicae.ro For the separation of ascorbic acid and its palmitate ester, a reversed-phase C18 column (e.g., LiChroCART® 250-4) is often used. ufn.edu.br A typical mobile phase might consist of a mixture of acetonitrile, methanol, and a buffer like sodium dihydrogen phosphate (B84403) at a controlled pH (e.g., 2.5), pumped in an isocratic elution mode. ufn.edu.br Detection is commonly performed using a UV detector at a wavelength around 243-254 nm. ufn.edu.brnotulaebotanicae.ro

For preparative purification, silica (B1680970) gel column chromatography is employed. mdpi.com In the purification of a related compound, ascorbyl-6-oleate, the product was first subjected to liquid-liquid extraction and then purified using a silica gel column with a mobile phase of ethyl acetate:methanol:water. mdpi.com

Countercurrent chromatography (CCC) represents another advanced separation technique suitable for lipophilic ascorbic acid derivatives. nih.gov This method avoids the use of a solid support, thereby preventing sample loss due to adsorption. nih.gov A hydrophobic organic-aqueous two-phase solvent system, such as n-hexane/ethyl acetate/ethanol/aqueous 0.1% trifluoroacetic acid, has been successfully used to separate various ascorbyl esters. nih.gov

Table 2: Chromatographic Methods for Ascorbyl Ester Analysis and Purification

| Technique | Stationary Phase | Mobile Phase Example | Detection | Purpose | Reference |

|---|---|---|---|---|---|

| HPLC | Reversed-phase C18 | Acetonitrile:NaH₂PO₄ buffer:Methanol (85:10:5, v/v) | UV (243 nm) | Quantification | ufn.edu.br |

| HPTLC | Silica gel 60 F254 | n-hexane:methanol:ammonia (8.5:1.5:0.2 v/v) | Densitometry | Quantification | informaticsjournals.co.in |

| Column Chromatography | Silica gel | Ethyl acetate:methanol:water (80:20:5 v/v/v) | Fraction analysis | Purification | mdpi.com |

| Countercurrent Chromatography (CCC) | Liquid-liquid | n-hexane:ethyl acetate:ethanol:aq. TFA (5:5:6:2 v/v) | Fraction analysis | Purification | nih.gov |

Crystallization and Precipitation Methods for Isolation

Crystallization and precipitation are crucial final steps for isolating this compound in a solid, high-purity form. These processes separate the desired ester from the reaction solvent and any remaining soluble impurities. jongia.com Crystallization involves the formation of well-defined solid crystals from a solution, often achieved by cooling a saturated solution or evaporating the solvent. jongia.com Precipitation results in the rapid formation of a solid from a solution, often as fine particles. jongia.com

For ascorbyl esters, purification often involves an initial extraction followed by crystallization or precipitation. In the synthesis of ascorbyl oleate, after initial purification by liquid-liquid extraction, recrystallization was used as a final step. mdpi.com Similarly, for aminopropyl ascorbyl phosphate, a related derivative, the product is precipitated by the addition of a solvent like isopropanol (B130326) and isolated as a white solid.

The choice of solvent is critical for successful crystallization. The solvent should ideally dissolve the this compound well at a higher temperature but poorly at a lower temperature, allowing for recovery via cooling crystallization. For ascorbyl palmitate, a process involving dissolving the crude product in ethyl acetate, decolorizing with activated carbon, followed by reduced-pressure distillation, cooling, and discharge has been patented to obtain a white powder. google.com The solubility characteristics of this compound, being an amphiphilic molecule, will dictate the optimal solvent system, which may include alcohols, esters, or ketone-based solvents. nih.gov

Process Intensification for Scalable Synthesis

Translating the synthesis of this compound from the laboratory to an industrial scale requires process intensification—strategies that lead to smaller, cleaner, and more energy-efficient technologies. ufrgs.br For the enzymatic synthesis of ascorbyl esters, this involves optimizing reactor design and operating conditions to maximize productivity and simplify downstream processing. mdpi.com

One key strategy is the use of specialized reactors. A rotating bed reactor (RBR) or basket reactor has shown great potential for the large-scale synthesis of ascorbyl palmitate, a process directly comparable to that of this compound. nih.govmdpi.com This type of reactor allows for easy containment and recycling of the immobilized enzyme catalyst, which is crucial for the economic viability of the process. mdpi.com In such a reactor, yields of over 80% were maintained over four sequential batches, demonstrating excellent operational stability. mdpi.com

Process intensification also involves optimizing reaction conditions for a scalable setup. This includes:

High Substrate Concentration: Increasing the concentration of reactants can enhance the reaction rate and volumetric productivity.

Fed-Batch Strategy: Adding one of the substrates (like ascorbic acid) in multiple steps can alleviate substrate inhibition and maintain a high reaction rate over time. nih.gov

Solvent Selection and Reuse: Choosing a solvent that not only provides high yield but also allows for good enzyme stability and is easily recoverable (e.g., 2-methyl-2-butanol) is critical for a sustainable and cost-effective process. nih.govresearchgate.net

Integrated Downstream Processing: Designing the synthesis such that purification is simplified is a core principle of process intensification. Using GRAS (Generally Recognized As Safe) certified solvents can make the process a more viable alternative for producing food and cosmetic grade this compound. researchgate.net

By implementing these strategies, the space-time yield (STY) can be significantly increased, making the enzymatic synthesis of this compound a competitive alternative to traditional chemical methods. mdpi.com

Molecular Structure, Conformational Analysis, and Theoretical Chemistry

Spectroscopic Characterization for Structural Elucidation (Beyond Basic Identification)

The precise structural elucidation and conformational understanding of ascorbyl laurate are achieved through a combination of advanced spectroscopic methods. These techniques provide insights beyond simple identification, revealing details about the molecule's three-dimensional structure, vibrational modes, fragmentation patterns, and electronic properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the molecular structure of this compound in solution and solid states. While basic ¹H and ¹³C NMR are used for routine identification, advanced techniques provide deeper insights into its conformational dynamics.

Studies on similar long-chain ascorbyl esters, such as ascorbyl oleate (B1233923) and palmitate, offer a framework for understanding the NMR characteristics of this compound. nih.gov For instance, the ¹H-NMR spectrum of ascorbyl oleate in DMSO-d₆ shows distinct peaks for the hydroxyl groups on the ascorbic acid moiety at approximately 11.10 ppm and 8.41 ppm. nih.gov The protons of the ascorbyl ring and the laurate chain can be unambiguously assigned using two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). These methods reveal the connectivity between protons and carbons, confirming the esterification at the C-6 position of the ascorbic acid ring.

Solid-state NMR studies on ascorbyl dodecanoate (B1226587) (this compound) have been particularly insightful for understanding its behavior in different phases. These studies have investigated the dynamic properties of both the surfactant chains and the water molecules in coagel and gel phases, revealing how the molecular mobility of different parts of the this compound molecule changes with temperature and hydration.

| Technique | Information Gained for this compound Analogs |

| ¹H NMR | Chemical shifts of hydroxyl, ring, and acyl chain protons. |

| ¹³C NMR | Confirmation of esterification at C-6 and characterization of carbon skeleton. |

| COSY | Correlation of vicinal protons, establishing connectivity within the ascorbyl and lauryl moieties. |

| HSQC | Correlation of protons to their directly attached carbons, aiding in unambiguous signal assignment. |

| Solid-State NMR | Dynamic properties of the molecule in different physical states (coagel and gel phases). |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The FT-IR spectrum of ascorbyl esters is characterized by several key absorption bands. For ascorbyl oleate, a prominent band around 1733 cm⁻¹ confirms the presence of the ester carbonyl (C=O) group. nih.gov The olefinic structure can also be identified by a peak at approximately 3006 cm⁻¹. nih.gov In this compound, similar characteristic peaks would be expected, with the C=O stretch of the ester being a key diagnostic band. The broad O-H stretching vibrations from the hydroxyl groups on the ascorbic acid ring are also prominent features in the IR spectrum.

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. edinst.commdpi.com For ascorbic acid, strong Raman scattering is observed for C-O bending, C=C stretching, and C-H stretching modes. spectroscopyonline.com In this compound, the Raman spectrum would be expected to show characteristic bands for the C-C backbone of the lauryl chain, as well as vibrations from the ascorbic acid moiety. The combination of IR and Raman data allows for a more complete vibrational assignment.

| Spectroscopic Technique | Vibrational Mode | Approximate Wavenumber (cm⁻¹) (Based on Analogs) |

| FT-IR | Ester C=O stretch | 1733 nih.gov |

| FT-IR | O-H stretch | Broad band ~3200-3500 |

| FT-IR | C-H stretch (alkyl) | ~2850-2960 |

| Raman | C=C stretch (ascorbyl ring) | ~1650-1670 spectroscopyonline.com |

| Raman | C-O bending | ~1124 spectroscopyonline.com |

| Raman | C-C skeletal vibrations (lauryl chain) | Various bands in the fingerprint region |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for analyzing its structure through fragmentation patterns. acdlabs.com Soft ionization techniques like Electrospray Ionization (ESI) are particularly useful for analyzing thermally labile molecules like this compound. karazin.ua

In ESI-MS analysis of ascorbyl esters, the protonated molecule [M+H]⁺ is typically observed. For ascorbyl oleate, this peak is found at m/z 439.3. nih.gov For this compound (C₁₈H₃₀O₇), the expected m/z for the protonated molecule would be approximately 359.2. Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, provide valuable structural information.

The fragmentation of ascorbyl esters typically involves the cleavage of the ester bond. libretexts.org This would result in fragment ions corresponding to the ascorbic acid moiety and the lauric acid moiety. For example, in the negative ion mode ESI-MS of ascorbic acid, a deprotonated molecular ion [M-H]⁻ at m/z 175 is observed, along with fragment ions at m/z 115 and 87. crimsonpublishers.com Similar fragmentation pathways would be expected for this compound, allowing for the confirmation of both the ascorbic acid and lauryl components of the molecule. Studies on ascorbyl palmitate have shown the formation of protonated and cationized molecules, as well as clusters, in ESI experiments. karazin.ua

| Ionization Technique | Observed Ion Species (Expected for this compound) | Key Fragmentation Pathways |

| ESI-MS (Positive Mode) | [M+H]⁺ (m/z ~359.2), [M+Na]⁺ | Cleavage of the ester bond, loss of water from the ascorbyl moiety. |

| ESI-MS (Negative Mode) | [M-H]⁻ (m/z ~357.2) | Fragmentation of the ascorbyl ring, loss of the lauryl chain. |

| MS/MS of [M+H]⁺ | Fragments corresponding to the protonated ascorbic acid and lauric acid moieties. | Neutral loss of lauric acid, fragmentation of the ascorbic acid ring. |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. du.edu.eg The chromophore in this compound is the en-diol system of the ascorbic acid lactone ring. L-ascorbic acid in aqueous solution exhibits a strong absorption maximum around 245 nm at acidic pH, which shifts to around 265 nm upon deprotonation to the ascorbate (B8700270) monoanion. tandfonline.com These absorptions are attributed to π → π* transitions within the conjugated system. du.edu.eg

Studies on this compound, often in the context of formulations, show strong absorption bands in the UV region. For example, in aqueous suspensions, this compound and other ascorbyl esters show a strong absorption band centered between 248–268 nm, depending on the pH. nih.gov The esterification with lauric acid does not significantly alter the primary chromophore, so the electronic transitions are expected to be similar to those of ascorbic acid itself. The long alkyl chain of the laurate moiety is transparent in the UV-Vis region.

| Electronic Transition | Chromophore | Approximate λmax (nm) |

| π → π* | Conjugated en-diol system of the ascorbyl ring | 248-268 nih.gov |

Stereochemical Considerations and Chiral Analysis

This compound possesses two stereocenters in the ascorbic acid moiety, specifically at the C4 and C5 positions. The naturally occurring and most biologically active form is L-ascorbic acid. Therefore, the stereochemistry of the starting material dictates the stereochemistry of the final this compound product.

Determination of Enantiomeric Purity and Configuration

Ensuring the enantiomeric purity of this compound is crucial, as different stereoisomers can have different biological activities. The enantiomeric excess (ee) is a measure of this purity. nih.gov Several analytical techniques can be employed to determine the enantiomeric purity of chiral compounds like this compound. libretexts.org

One common method involves the use of chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a chiral stationary phase. libretexts.org The enantiomers of this compound will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Another powerful technique is NMR spectroscopy using chiral solvating agents or chiral derivatizing agents. asdlib.org In the presence of a chiral solvating agent, the enantiomers of this compound form transient diastereomeric complexes that have slightly different NMR spectra. This allows for the integration of the signals corresponding to each enantiomer and the calculation of the enantiomeric excess. Alternatively, reaction with a chiral derivatizing agent forms stable diastereomers which can be distinguished by standard NMR.

| Analytical Method | Principle | Outcome |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. libretexts.org | Separation of enantiomers, allowing for quantification and determination of enantiomeric excess. |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes with distinct NMR signals. asdlib.org | Integration of signals provides the ratio of enantiomers and thus the enantiomeric excess. |

| NMR with Chiral Derivatizing Agents | Formation of stable diastereomers with distinguishable NMR spectra. | Quantification of diastereomers to determine the original enantiomeric composition. |

Impact of Stereochemistry on Molecular Interactions

The stereochemistry of this compound is inherited directly from its L-ascorbic acid precursor and is fundamental to its molecular behavior and interactions. The molecule retains two specific stereocenters from the natural L-ascorbic acid, with a configuration of (2S, 2R). nih.gov This specific spatial arrangement is not merely a structural detail but is crucial for the compound's physicochemical properties and its interactions in biological and chemical systems.

The defined stereochemistry of the hydrophilic ascorbate head dictates how it orients itself and interacts with other polar molecules, particularly water, through hydrogen bonding. The hydroxyl groups on the furan (B31954) ring, positioned in a specific three-dimensional arrangement, are key to these interactions. researchgate.net In aqueous environments, the amphiphilic nature of this compound, driven by its distinct polar head and nonpolar tail, leads to self-assembly into organized nanostructures like micelles or lamellar liquid crystals. nih.govdoi.org The precise geometry of the chiral centers influences the packing of these molecules, affecting the stability and characteristics of the resulting aggregates. nih.gov Any alteration in this stereochemistry would fundamentally change the shape of the polar head, leading to different intermolecular hydrogen bonding networks and, consequently, different self-assembly behaviors and interaction profiles with other molecules.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful tools for investigating the properties of molecules like this compound at an atomic level. unipd.it These methods allow for the exploration of electronic structures, molecular motion, and potential interactions with biological targets, providing insights that complement experimental data. acs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to analyze the electronic properties and antioxidant activity of ascorbic acid and its derivatives. researchgate.netacs.org For ascorbyl esters, these calculations help predict reactivity, such as the ability to donate a hydrogen atom to neutralize free radicals. acs.org

Studies on similar molecules like ascorbyl 6-palmitate (AA6P) show that the antioxidant capacity is primarily associated with the enediol group (-C(OH)=C(OH)-) of the lactone ring, which is preserved in this compound. acs.orgwikipedia.org DFT calculations can determine the Bond Dissociation Enthalpy (BDE) for the hydroxyl groups, indicating which hydrogen atom is most easily donated. For ascorbic acid and its esters, the hydroxyl groups on the lactone ring are the most likely reaction sites for quenching free radicals. acs.org Theoretical calculations have shown that while esterification of ascorbic acid enhances stability, it may slightly decrease the intrinsic antioxidant capacity compared to the parent molecule in aqueous solvents. acs.org The electronic structure, including the distribution of electron density and the energies of molecular orbitals (like HOMO and LUMO), can be calculated to understand the molecule's susceptibility to nucleophilic or electrophilic attack. nih.govresearchgate.net

Table 2: Theoretical Antioxidant Mechanism Analysis

| Antioxidant Mechanism | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | A hydrogen atom is directly transferred to a free radical. | Considered the most probable mechanism for ascorbic acid and its derivatives based on BDE calculations. acs.org |

| Single Electron Transfer followed by Proton Transfer (SET-PT) | An electron is first transferred, followed by a proton. | Another possible pathway, its favorability can be assessed by calculating ionization potentials. researchgate.net |

This table is based on DFT studies of ascorbic acid and its derivatives. researchgate.netacs.org

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.org For a molecule like this compound, MD simulations can reveal its conformational flexibility, solvation properties, and behavior within different environments, such as in water or at an oil-water interface. nih.govresearchgate.net

By simulating the interactions between this compound and surrounding solvent molecules, MD can illustrate how the long laurate tail adopts various conformations, from extended to folded, and how the molecule orients itself to minimize unfavorable interactions. These simulations can predict the formation of aggregates like micelles, providing details on their size, shape, and internal structure. doi.org For instance, MD studies on ascorbic acid have been used to understand its solvation and diffusion in different solvents. nih.gov Similar simulations for this compound would shed light on the dynamic behavior of its hydrophilic head and hydrophobic tail, which is crucial for its function as a surfactant and for its penetration into lipid membranes. The simulations can also provide insights into the stability of the molecule's conformation when interacting with other molecules. nih.gov

Docking Studies with Model Biological Systems (Purely Theoretical/Computational)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In a purely theoretical context, docking studies can be used to hypothesize how this compound might interact with the active sites of enzymes or the binding pockets of proteins. rasayanjournal.co.in

While specific docking studies on this compound are not widely published, the methodology has been extensively applied to ascorbic acid and its other derivatives to explore their potential interactions with biological targets. nih.govmdpi.comnih.gov For example, docking has been used to study the binding of ascorbic acid to proteins like the UlaA transporter and to compare the binding of novel antioxidant compounds to enzymes like cytochrome c peroxidase, using ascorbic acid as a reference. nih.govmdpi.com

A theoretical docking study of this compound could be performed with a model enzyme involved in oxidative stress, such as a peroxidase or a lipoxygenase. acs.orgnih.gov The study would involve computationally placing the this compound molecule into the enzyme's active site and calculating a "binding score" that estimates the binding affinity. The results would show the likely binding pose, identifying key intermolecular interactions such as hydrogen bonds between the ascorbate head and amino acid residues, and hydrophobic interactions between the laurate tail and nonpolar regions of the enzyme. mdpi.com Such a study could generate hypotheses about how this compound might act as an enzyme inhibitor or substrate, guiding future experimental research. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Ascorbic acid |

| Ascorbyl dipalmitate |

| This compound |

| Ascorbyl palmitate |

| Ascorbyl stearate (B1226849) |

| Calcium ascorbate |

| Cytochrome c peroxidase |

| Lauric acid |

| Lipoxygenase |

| Peroxidase |

| Potassium ascorbate |

| Sodium ascorbate |

Biochemical Mechanisms and in Vitro/ex Vivo Interaction Studies

Elucidation of Antioxidant Mechanisms at the Molecular and Cellular Level

The antioxidant activity of ascorbyl laurate is multifaceted, involving direct radical scavenging, inhibition of lipid peroxidation, chelation of pro-oxidant metal ions, and interaction with various reactive oxygen and nitrogen species. These mechanisms collectively contribute to its protective effects against oxidative damage at a molecular and cellular level.

This compound, like its parent compound ascorbic acid, is a potent radical scavenger. researchgate.net Its primary mechanism involves the donation of a hydrogen atom from the enediol group of the ascorbyl ring to neutralize free radicals. This process results in the formation of a relatively stable ascorbyl radical, which can then undergo further reactions to non-radical species. mdpi.com

The general radical scavenging pathway can be represented as: Asc-OH + R• → Asc-O• + RH where Asc-OH is this compound and R• is a free radical.

The lipophilic laurate chain facilitates the positioning of the antioxidant moiety in lipid environments, where it can effectively intercept lipid-based radicals such as alkylperoxyl radicals (ROO•). mdpi.com While the antioxidant activity of this compound is well-established, specific kinetic data for its reaction with various radicals is not as extensively documented as for ascorbic acid. However, studies on similar 6-O-alkanoyl-ascorbic acids suggest that the antioxidant activity is often comparable to or even better than that of ascorbic acid and tocopherols (B72186), both in vitro and in vivo. researchgate.net The antioxidant performance of this compound can be influenced by the system it is in. For instance, in micellar systems, this compound has been shown to retain a significant portion of its antioxidant activity compared to unmodified L-ascorbic acid.

Table 1: Radical Scavenging Activity of Ascorbic Acid Derivatives

| Compound | Antioxidant Activity Retention in Micelles (compared to L-ascorbic acid) | Reference |

|---|---|---|

| This compound (ASC12) | 40% | |

| Ascorbyl myristate (ASC14) | 34% | |

| Ascorbyl decanoate (B1226879) (ASC10) | ~50% |

A key aspect of this compound's antioxidant function is its ability to inhibit lipid peroxidation, a chain reaction that can cause significant damage to cell membranes. Its amphiphilic structure allows it to localize at the oil-water interface of emulsions and within lipid bilayers of model membranes like liposomes and micelles. researchgate.netsnu.ac.kr This strategic positioning enables it to effectively intercept lipid peroxyl radicals, thereby breaking the chain of peroxidation. snu.ac.kr

In studies using model systems such as linoleic acid micelles, ascorbic acid derivatives have demonstrated the ability to retard lipid peroxidation. researchgate.netmdpi.com For example, erythorbyl laurate, an isomer of this compound, was found to be more effective at retarding lipid oxidation in an emulsion system than its water-soluble counterpart, erythorbic acid, due to its concentration at the oil-water interface. researchgate.net While ascorbic acid itself can sometimes act as a pro-oxidant in the presence of metal ions, its ester derivatives like this compound are generally considered effective inhibitors of lipid peroxidation. mdpi.comnih.gov

Transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can catalyze the formation of highly reactive oxygen species through Fenton and Haber-Weiss reactions. This compound, through its ascorbic acid moiety, possesses the ability to chelate these metal ions, thereby reducing their pro-oxidant activity. mdpi.comresearchgate.net The carboxyl group and the enediol system of the ascorbate (B8700270) ring can participate in forming complexes with metal ions. researchgate.net

This compound can interact with and neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). ROS include species like the superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH), while RNS include species like nitric oxide (NO•) and peroxynitrite (ONOO⁻). worldhealthexpo.comcore.ac.uk

The ascorbic acid portion of the molecule is known to be an efficient scavenger of these reactive species. worldhealthexpo.comresearchgate.net For instance, it can reduce superoxide and peroxynitrite. core.ac.uk While high concentrations of vitamin C derivatives generally act as antioxidants to remove ROS, some studies have indicated a potential dual role, where at low concentrations, they might exacerbate oxidative stress under specific conditions, such as in the presence of nitrogen dioxide. nih.gov However, the predominant role of this compound is that of a protective antioxidant against a broad spectrum of ROS and RNS. core.ac.ukfrontiersin.org

Chelation of Transition Metal Ions and Redox Modulation

Interaction with Model Biological Membranes and Lipid Systems

The laurate tail of this compound confers lipophilic properties, enabling it to interact with and integrate into lipid structures, a key feature distinguishing it from the water-soluble ascorbic acid.

Due to its amphiphilic nature, this compound readily partitions into lipid environments. researchgate.net In aqueous solutions, these molecules can self-assemble into various structures, including micelles and lamellar phases, depending on factors like concentration and pH. nih.gov

When introduced to model membrane systems like phospholipid vesicles (liposomes), this compound integrates into the lipid bilayer. researchgate.netnih.gov The hydrophobic lauryl chain inserts into the nonpolar core of the bilayer, while the polar ascorbic acid headgroup remains oriented towards the aqueous phase. researchgate.net This incorporation can alter the physical properties of the membrane. Studies with related ascorbyl alkyl esters have shown that their integration can affect the structural integrity, fluidity, and permeability of phospholipid bilayers. researchgate.net For instance, ascorbyl myristate (ASC14) was found to be efficient in destabilizing the membrane structure of liposomes, leading to vesicle content leakage. researchgate.net The ability to penetrate into lipid bilayers is significant, as it allows the antioxidant moiety to be positioned precisely where lipid-soluble radicals are generated, enhancing its protective efficacy.

Impact on Membrane Fluidity and Permeability (in vitro)

This compound, an amphiphilic derivative of L-ascorbic acid, has been shown to interact with and modify the properties of phospholipid bilayers, which serve as models for biological membranes. researchgate.net These interactions can lead to changes in membrane fluidity and permeability.

Studies on L-ascorbic acid alkyl esters, including this compound (ASC12), have demonstrated their ability to alter the structural integrity and rheological properties of phospholipid membranes. researchgate.net While this compound was found to be the least membrane-disturbing compound compared to its longer-chain counterparts like ascorbyl myristate (ASC14) and ascorbyl palmitate (ASC16), it still participates in modifying membrane characteristics. researchgate.net Its interaction is considered more superficial compared to longer-chain derivatives. researchgate.net The general principle is that these amphiphilic molecules distribute themselves within the hydrophobic part of the bilayer, thereby modifying the membrane's fluidity and other properties. researchgate.net

Factors such as temperature and the specific composition of the lipid membrane can influence the extent of these effects. conductscience.com An increase in temperature generally leads to greater membrane permeability due to the loosening of phospholipid structures. conductscience.com

Liposomal Association and Distribution Studies

This compound's amphiphilic nature facilitates its association with and distribution within liposomes, which are vesicular structures composed of lipid bilayers. These liposomes are often used as model systems to study drug-membrane interactions and as nanocarriers for substance delivery. researchgate.nettandfonline.com

When incorporated into liposomal formulations, this compound, like other L-ascorbic acid alkyl esters, partitions into the phospholipid bilayer. researchgate.net The laurate tail, being lipophilic, embeds into the hydrophobic core of the membrane, while the ascorbic acid head group remains closer to the aqueous interface. This positioning within the membrane is crucial for its function and its influence on the liposome's physical characteristics. researchgate.net

Studies have shown that the incorporation of ascorbyl esters can affect the stability and permeability of the liposomal delivery system. tandfonline.com For example, the addition of L-ascorbyl palmitate (a related compound) to liposomes was found to increase their surface negative charge and lead to more compactly ordered and rigid phospholipid bilayers. researchgate.net While specific quantitative distribution coefficients for this compound in various liposomal systems are not extensively detailed in the provided context, the general behavior of its association is well-established. The efficiency of encapsulation and the stability of the resulting liposomes are key areas of investigation. researchgate.netufn.edu.br

The development of liposomal formulations containing vitamin C derivatives like 3-O-ethyl-L-ascorbic acid, which also involves co-formulants such as polyglyceryl-10 laurate, highlights the utility of these structures for enhancing interaction with biological membranes. tandfonline.com The successful encapsulation of ascorbyl palmitate into liposomes, with high entrapment efficiency, further demonstrates the feasibility and potential benefits of such systems. mdpi.com

Modulation of Cellular Pathways in Isolated Cell Cultures (Non-Clinical Focus)

Influence on Cellular Redox Homeostasis Markers

This compound, as a derivative of ascorbic acid, is anticipated to influence cellular redox homeostasis in isolated cell cultures. Ascorbic acid is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and regenerate other antioxidants like α-tocopherol (vitamin E). nih.govsigmaaldrich.com This activity helps to maintain the intracellular redox balance and minimize oxidative damage to cellular components. nih.gov

In vitro studies have shown that high doses of vitamin C can induce pro-oxidant effects, leading to the generation of hydrogen peroxide and subsequent oxidative stress in cancer cells. nih.gov However, in non-cancerous cells and under physiological conditions, its primary role is antioxidative. It helps protect against lipid peroxidation and maintains the reduced state of essential molecules. sigmaaldrich.combrieflands.com The presence of the laurate ester in this compound allows for its incorporation into cellular membranes, potentially localizing its antioxidant effects to these lipid-rich environments. atamanchemicals.com

The cellular redox state is a delicate balance between pro-oxidants and antioxidants. nih.gov Ascorbate participates in this balance by donating electrons, thereby neutralizing free radicals. encyclopedia.pub It can also influence the expression and activity of antioxidant enzymes, which are crucial for managing ROS levels. mdpi.comfrontiersin.org For instance, ascorbic acid has been shown to affect the activity of enzymes like catalase and glutathione (B108866) peroxidase in different cell types under oxidative stress. mdpi.com

Interaction with Specific Cellular Components and Enzymes

Ascorbic acid, the active moiety of this compound, is known to interact with various cellular components and enzymes. It serves as a cofactor for a range of enzymes, particularly dioxygenases, which are involved in fundamental cellular processes. nih.gov These enzymes require a reduced metal ion (like Fe2+) at their active site, and ascorbic acid helps maintain this reduced state, ensuring optimal enzyme activity. nih.gov

Examples of enzymes that depend on ascorbic acid include those involved in the synthesis of collagen and carnitine. fao.orgresearchtrends.net While direct studies on this compound's interaction with these specific enzymes are not detailed, its hydrolysis to ascorbic acid would make it a source for this essential cofactor. researchgate.net

Furthermore, ascorbic acid has been reported to inhibit the activity of certain enzymes in vitro, such as pancreatic α-amylase. frontiersin.org This suggests that its derivatives could also modulate enzymatic activities within the cellular environment. The lipophilic nature of this compound allows it to penetrate cell membranes, where it can be hydrolyzed to release ascorbic acid. researchgate.net This intracellular release can then influence the function of various enzymes and cellular pathways.

Cytoprotective Effects in Oxidative Stress Models (in vitro)

This compound is expected to exhibit cytoprotective effects in in vitro models of oxidative stress, primarily through the antioxidant actions of its ascorbic acid component. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can damage lipids, proteins, and DNA, leading to cellular dysfunction and death. scielo.brscielo.br

Ascorbic acid provides protection against oxidative damage by directly scavenging ROS and by regenerating other antioxidants, such as vitamin E, which is crucial for protecting lipid membranes from peroxidation. nih.govsigmaaldrich.com In vitro studies have demonstrated that ascorbic acid can protect cells against oxidative damage induced by various stressors, including UV radiation. mdpi.comnih.gov For instance, in skin fibroblast cultures, ascorbic acid has been shown to reduce the levels of lipid peroxidation products and prevent the formation of protein adducts caused by oxidative stress. nih.gov

The combination of ascorbic acid with other antioxidants, like rutin, has been shown to have a synergistic protective effect against UV-induced damage in fibroblasts. nih.govresearchgate.netnih.gov Lipophilic derivatives of ascorbic acid, such as ascorbyl palmitate, have also been found to protect endothelial cells from lipid peroxide-induced injury. nih.gov Given its amphiphilic nature, this compound can incorporate into cell membranes, providing localized protection against lipid peroxidation, a key event in oxidative cell injury. atamanchemicals.com

Enzymatic Biotransformation and Metabolic Pathways (Non-Human Specific)

The enzymatic biotransformation of this compound primarily involves the hydrolysis of the ester bond, releasing ascorbic acid and lauric acid. This process can be catalyzed by various lipases and esterases. cir-safety.org In vitro studies using guinea pig tissue homogenates (a mixture of small intestine and pancreas) have demonstrated the enzymatic hydrolysis of ascorbyl palmitate, a related compound, yielding ascorbic acid. cir-safety.orgcir-safety.org This suggests that similar enzymatic pathways would be responsible for the breakdown of this compound in biological systems.

The synthesis of ascorbyl esters can also be achieved enzymatically, often using lipases in a controlled environment to ensure regioselectivity. cir-safety.org This enzymatic synthesis mirrors the reverse reaction of the metabolic breakdown.

Once hydrolyzed, the released ascorbic acid enters the body's vitamin C pool and participates in its numerous biochemical functions. brieflands.com Lauric acid, a medium-chain fatty acid, is metabolized through fatty acid oxidation pathways.

In some microorganisms, L-ascorbate can be used as a carbon source through specific catabolic pathways. For example, the bacterium Ralstonia eutropha possesses a novel pathway to metabolize L-ascorbate, involving oxidation, ring-opening, and a series of enzymatic transformations to ultimately yield α-ketoglutarate, which can enter central metabolism. nih.gov While this is a bacterial pathway, it illustrates the diverse metabolic fates of ascorbic acid in different biological systems.

The ability of hydrophobic ascorbic acid precursors to pass through cell membranes and then be enzymatically hydrolyzed within the cell to regenerate ascorbic acid is a key aspect of their biological activity. researchgate.netnih.gov

Table of Research Findings on this compound and Related Compounds

| Section | Key Finding | Compound(s) Studied | Model System | Reference |

|---|---|---|---|---|

| 4.2.2. Impact on Membrane Fluidity and Permeability | Alters structural integrity and rheological properties of phospholipid membranes, though less disturbing than longer-chain esters. | This compound (ASC12), Ascorbyl myristate (ASC14), Ascorbyl palmitate (ASC16) | Phospholipid vesicles (in vitro) | researchgate.net |

| 4.2.3. Liposomal Association and Distribution | Associates with and partitions into liposomal bilayers due to its amphiphilic nature. | This compound, Ascorbyl palmitate | Liposomes (in vitro) | researchgate.netmdpi.com |

| 4.3.1. Influence on Cellular Redox Homeostasis Markers | Expected to act as an antioxidant, scavenging ROS and regenerating other antioxidants like vitamin E. | Ascorbic Acid and its derivatives | Isolated cell cultures (in vitro) | nih.govsigmaaldrich.comnih.gov |

| 4.3.2. Interaction with Specific Cellular Components and Enzymes | Acts as a cofactor for dioxygenases after hydrolysis to ascorbic acid. | Ascorbic Acid | Enzyme assays (in vitro) | nih.govfao.org |

| 4.3.3. Cytoprotective Effects in Oxidative Stress Models | Protects cells from oxidative damage by scavenging ROS and preventing lipid peroxidation. | Ascorbic Acid, Ascorbyl palmitate | Skin fibroblasts, endothelial cells (in vitro) | mdpi.comnih.govnih.gov |

| 4.4. Enzymatic Biotransformation and Metabolic Pathways | Undergoes enzymatic hydrolysis by esterases/lipases to release ascorbic acid and lauric acid. | Ascorbyl palmitate | Guinea pig tissue homogenates (in vitro) | cir-safety.orgcir-safety.org |

Esterase-Mediated Hydrolysis in Model Biological Systems

While direct in vitro studies exclusively detailing the esterase-mediated hydrolysis of this compound are not extensively documented in publicly available literature, the established biochemical pathway for ascorbyl esters provides a strong framework for understanding its metabolism. Fatty acid esters of ascorbic acid are known to undergo enzymatic hydrolysis in physiological systems, a process catalyzed by esterase enzymes. researchgate.net This reaction cleaves the ester bond, releasing L-ascorbic acid and the corresponding fatty acid. In the case of this compound, the hydrolysis products are L-ascorbic acid and lauric acid.

Studies on analogous compounds, such as ascorbyl palmitate, support this metabolic route. For instance, research using guinea pig tissue homogenates, which contain a mixture of esterases from the small intestine and pancreas, demonstrated the enzymatic hydrolysis of ascorbyl palmitate, yielding ascorbic acid. cir-safety.orgcir-safety.org The yield of ascorbic acid from ascorbyl palmitate in these models was reported to be 80%. cir-safety.orgcir-safety.org It is well-established that most ascorbyl palmitate is broken down into palmitate and ascorbic acid in the human digestive tract before absorption. oregonstate.edu This principle of esterase-catalyzed hydrolysis is fundamental to the biological activity of ascorbyl esters, as it liberates the biologically active L-ascorbic acid.

In the context of topical application, skin contains various esterases that are capable of hydrolyzing ester prodrugs to their active forms. nih.gov Ascorbyl esters are designed to penetrate the skin, where they are expected to be converted to ascorbic acid by these cutaneous enzymes. nih.gov Although specific data on the kinetics of this compound hydrolysis by skin esterases is limited, the general consensus is that these derivatives serve as precursors that are metabolized within the skin to release ascorbic acid. cir-safety.org

Table 1: Summary of Findings on the Enzymatic Hydrolysis of Ascorbyl Esters in Model Systems

| Ascorbyl Ester Studied | Model System | Enzyme Type | Primary Hydrolysis Products | Key Findings | Citation |

|---|---|---|---|---|---|

| Ascorbyl Palmitate | Guinea Pig Tissue Homogenates (Small Intestine and Pancreas) | Esterases | Ascorbic Acid, Palmitic Acid | Demonstrated 80% yield of ascorbic acid. | cir-safety.orgcir-safety.org |

| Ascorbyl Palmitate | Human Digestive Tract (Inferred) | Esterases | Ascorbic Acid, Palmitic Acid | Hydrolyzed before absorption. | oregonstate.edu |

| General Fatty Acid Ascorbyl Esters | Physiological Systems | Esterases/Lipases | Ascorbic Acid, Corresponding Fatty Acid | General mechanism of action for this class of compounds. | researchgate.netnih.gov |

| Ascorbyl Glucoside | Human Skin (In Vivo) | Metabolic Enzymes | Ascorbic Acid | Absorbed percutaneously and converted to ascorbic acid. | cir-safety.org |

Characterization of Biotransformation Products

Following the initial hydrolysis of this compound to L-ascorbic acid and lauric acid, the subsequent biotransformation focuses on the metabolism of L-ascorbic acid. The degradation of L-ascorbic acid has been well-characterized and proceeds through several key intermediates.

The primary and initial step in the catabolism of L-ascorbic acid is its oxidation to dehydroascorbic acid (DHA). oup.comwikipedia.org This conversion can occur non-enzymatically or be facilitated by enzymes like ascorbate oxidase. DHA is a relatively unstable molecule in aqueous solutions and can be further hydrolyzed. wikipedia.org

The irreversible hydrolysis of the lactone ring in DHA leads to the formation of 2,3-diketo-L-gulonic acid (DKG). wikipedia.orgresearchgate.net DKG is biologically inactive and represents a significant step in the degradation pathway. Subsequent degradation of DKG can lead to the formation of smaller molecules through cleavage of its carbon skeleton. The primary metabolites identified from this breakdown are oxalic acid and L-threonic acid. oup.comwikipedia.org Other metabolites that have been noted in smaller quantities include xylonate and lyxonate. oregonstate.edu

Table 2: Characterized Biotransformation Products of L-Ascorbic Acid

| Precursor Compound | Metabolite | Metabolic Pathway Step | Citation |

|---|---|---|---|

| L-Ascorbic Acid | Dehydroascorbic Acid (DHA) | Initial oxidation product. | oup.comwikipedia.org |

| Dehydroascorbic Acid (DHA) | 2,3-Diketogulonic Acid (DKG) | Irreversible hydrolysis of the lactone ring. | wikipedia.orgresearchgate.net |

| 2,3-Diketogulonic Acid (DKG) | Oxalic Acid | Cleavage of the carbon skeleton. | oup.comwikipedia.org |

| 2,3-Diketogulonic Acid (DKG) | L-Threonic Acid | Cleavage of the carbon skeleton. | oup.comwikipedia.org |

| L-Ascorbic Acid Metabolites | Xylonate | Trace metabolite. | oregonstate.edu |

| L-Ascorbic Acid Metabolites | Lyxonate | Trace metabolite. | oregonstate.edu |

Chemical Stability, Degradation Kinetics, and Preservation Strategies

Comprehensive Analysis of Degradation Pathways and Mechanisms

Ascorbyl laurate's degradation is a multifaceted process involving several chemical reactions that can occur simultaneously or sequentially, influenced by environmental factors. The primary pathways of degradation are oxidative, hydrolytic, photolytic, and thermal.

The oxidative degradation of the ascorbic acid moiety in this compound is a primary cause of its instability. researchgate.net This process is significantly influenced by the presence of oxygen, transition metal ions, and the pH of the medium. researchgate.net The initial step in the aerobic degradation of ascorbic acid involves its oxidation to dehydroascorbic acid (DHA). researchgate.netnih.govresearchgate.net This reaction can be catalyzed by metal ions such as Cu²⁺ and Fe²⁺. researchgate.net

The degradation doesn't stop at DHA. Under aerobic conditions, DHA can be further and irreversibly hydrolyzed to 2,3-diketogulonic acid (DKG). nih.govresearchgate.netmdpi.com Subsequent degradation of DKG can lead to the formation of various smaller molecules, including L-xylosone, 2-furoic acid, and furfural (B47365). nih.govresearchgate.netmdpi.com Furfural, in particular, can participate in browning reactions, leading to discoloration. nih.gov The oxidative degradation pathways are complex and can result in a mixture of products, including L-threonic acid and oxalic acid. mdpi.comnih.gov

It's important to note that the presence of the laurate ester group can influence the susceptibility of the ascorbic acid core to oxidation. While the fundamental mechanism mirrors that of ascorbic acid, the lipophilic nature of the laurate chain may affect its interaction with oxidative species in different phases (e.g., in emulsions).

This compound, being an ester, is susceptible to hydrolysis, which cleaves the ester bond to yield ascorbic acid and lauric acid. mdpi.com The rate of this hydrolysis is highly dependent on the pH of the solution. mdpi.com Generally, ester hydrolysis is catalyzed by both acids and bases.

Under acidic conditions, the hydrolysis rate is typically slower. However, as the pH increases and becomes more alkaline, the rate of hydrolysis significantly increases. mdpi.com This is because the hydroxide (B78521) ion is a more potent nucleophile than water for attacking the ester's carbonyl carbon.

The stability of the ascorbic acid released upon hydrolysis is also pH-dependent. Ascorbic acid itself is unstable in alkaline conditions, readily undergoing oxidation. nih.govmdpi.com In acidic solutions, particularly under anaerobic conditions, ascorbic acid can dehydrate and hydrolyze to form furfural and carbon dioxide, with the maximum degradation rate observed around pH 4.1. mdpi.com Conversely, under aerobic conditions in acidic solutions, the degradation of dehydroascorbic acid can lead to the formation of 2-furoic acid and 3-hydroxy-pyrone. nih.gov Ascorbic acid generally exhibits maximum stability in the pH range of 5 to 6. cabidigitallibrary.org

Exposure to light, particularly ultraviolet (UV) radiation, can accelerate the degradation of this compound. researchgate.netwalshmedicalmedia.com The ascorbic acid portion of the molecule absorbs UV radiation, which can lead to the formation of excited states and free radicals, thereby initiating and accelerating degradation. nih.govhomepublishing.com.br

The photolytic degradation of ascorbic acid, and by extension this compound, often follows first-order kinetics. walshmedicalmedia.com The primary products of photolytic degradation are similar to those of oxidative degradation, including dehydroascorbic acid and 2,3-diketogulonic acid. cabidigitallibrary.orgwalshmedicalmedia.com The rate of photolysis is influenced by factors such as the pH of the medium and the viscosity. walshmedicalmedia.com For instance, the ionized form of ascorbic acid (ascorbyl anion), which is more prevalent at higher pH values, is more susceptible to photo-degradation. nih.govcabidigitallibrary.org

Elevated temperatures significantly increase the rate of this compound degradation. myfoodresearch.comresearchgate.netdiva-portal.org The degradation of ascorbic acid, the core of this compound, typically follows first-order kinetics during thermal processing. dergipark.org.trscielo.br The rate of degradation is highly dependent on the temperature, with higher temperatures leading to faster degradation. myfoodresearch.comdergipark.org.tr

Thermal degradation is a complex process influenced by other factors like pH and the presence of oxygen. nih.govmyfoodresearch.com Even at temperatures where oxygen solubility is low, the presence of dissolved oxygen can have a greater impact on ascorbic acid degradation than the temperature itself. nih.gov

The products of thermal degradation of ascorbic acid include furfural, 2-furoic acid, and 3-hydroxy-2-pyrone. nih.gov Furfural can further react to cause browning, which is a common issue in heat-treated products containing ascorbic acid. nih.gov The activation energy for the thermal degradation of ascorbic acid has been reported to be in the range of 35.9 to 94.0 kJ/mol in various systems. scielo.br

Photolytic Degradation Pathways

Factors Influencing this compound Chemical Stability

The stability of this compound is not solely an intrinsic property but is heavily influenced by a range of external factors. Key among these are pH, temperature, and the ionic strength of the surrounding medium. A comprehensive understanding of these influences is critical for the formulation and storage of products containing this compound.

pH: The pH of the medium is a critical determinant of this compound's stability due to its influence on both hydrolytic and oxidative degradation pathways. mdpi.comscielo.br As an ester, this compound is susceptible to hydrolysis, a reaction that is catalyzed by both acid and base. Generally, the rate of hydrolysis increases significantly in alkaline conditions. mdpi.com The stability of the ascorbic acid moiety itself is also pH-dependent. Ascorbic acid is known to be unstable in alkaline solutions, where it is readily oxidized. nih.govmdpi.com Conversely, in acidic solutions, while more stable against oxidation, it can undergo anaerobic degradation. mdpi.com Studies on ascorbic acid have shown that maximum stability is often observed in the pH range of 5 to 6. cabidigitallibrary.org For topical formulations, maintaining a pH below 4.0 has been suggested to enhance the stability of L-ascorbic acid. scielo.br

Temperature: Temperature has a profound effect on the degradation rate of this compound, with higher temperatures accelerating degradation. myfoodresearch.comresearchgate.netdiva-portal.org The degradation of ascorbic acid, and by extension its esters, generally follows first-order kinetics, and the rate constants increase with temperature according to the Arrhenius equation. dergipark.org.trscielo.br For example, the degradation of ascorbic acid in various systems has been shown to be significantly faster at higher temperatures (e.g., 80-100°C). myfoodresearch.com This acceleration is due to the increased kinetic energy of the molecules, which leads to more frequent and energetic collisions, thereby increasing the rates of oxidation, hydrolysis, and other degradation reactions. It has been noted that for ascorbic acid, temperature is a dominant factor determining its stability. nih.gov

Ionic Strength: The ionic strength of the medium can also influence the stability of this compound. The effect of ionic strength on the stability of ascorbyl esters is linked to its impact on the ionization state of the ascorbic acid moiety and the potential for "salting out" or "salting in" effects that can alter the effective concentration and reactivity of the compound and other species in solution. nih.govscielo.br For instance, the aggregation behavior of ascorbyl alkanoates in aqueous solutions, which can affect their stability, is strongly influenced by the ionic strength of the medium. nih.gov Studies on ascorbic acid have shown that its acid-base equilibria, which are fundamental to its stability, are influenced by the ionic strength of the solution. scielo.br The presence of salts can affect the surface pH of aggregated structures of ascorbyl esters, thereby influencing their ionization and stability. nih.gov

Interactive Data Table: Factors Influencing Ascorbic Acid Stability (as a proxy for this compound)

The following table summarizes the general effects of key environmental factors on the stability of ascorbic acid, which provides insights into the stability of its ester, this compound.

| Factor | Condition | General Effect on Stability | Primary Degradation Pathway Affected |

| pH | Low (Acidic, e.g., < 4) | Generally more stable against oxidation, but can undergo anaerobic degradation. mdpi.comscielo.br | Hydrolysis, Anaerobic Degradation |

| Neutral (e.g., ~7) | Less stable, prone to oxidation. nih.govmdpi.com | Oxidation | |

| High (Alkaline, e.g., > 8) | Highly unstable. nih.govmdpi.comcabidigitallibrary.org | Oxidation, Hydrolysis | |

| Temperature | Low (e.g., 4°C) | Increased stability. nih.gov | All pathways slowed |

| Room Temperature (e.g., 25°C) | Moderate stability, degradation occurs over time. nih.gov | All pathways proceed at a moderate rate | |

| High (e.g., > 40°C) | Significantly decreased stability, rapid degradation. mdpi.commyfoodresearch.comresearchgate.net | All pathways accelerated | |

| Oxygen | Aerobic (Presence of O₂) | Decreased stability. nih.govmyfoodresearch.com | Oxidative Degradation |

| Anaerobic (Absence of O₂) | Increased stability against oxidation. mdpi.commyfoodresearch.com | Anaerobic Degradation | |

| Light | UV Radiation | Decreased stability. nih.govwalshmedicalmedia.comhomepublishing.com.br | Photolytic Degradation |

| Dark Storage | Increased stability. nih.gov | - | |

| Metal Ions | Presence of Cu²⁺, Fe²⁺ | Decreased stability. researchgate.netmdpi.com | Catalyzed Oxidation |

| Ionic Strength | Increased Salt Concentration | Can influence aggregation and surface pH, affecting stability. nih.govscielo.br | Oxidation, Hydrolysis |

Effect of Light Exposure and Oxygen Concentration

Exposure to light and oxygen are significant contributors to the degradation of ascorbic acid and its derivatives. wikipedia.orgcaldic.com The oxidative degradation is accelerated by light, a process known as photo-oxidation, and by the presence of molecular oxygen (auto-oxidation). camlinfs.commdpi.com This process involves an initial reversible oxidation to dehydroascorbic acid, followed by an irreversible degradation into inactive compounds. caldic.com

While specific kinetic data for this compound is not extensively detailed in the provided results, the principles governing the stability of other ascorbic acid esters, like ascorbyl palmitate, are highly relevant. camlinfs.comcaldic.com The degradation generally follows first-order kinetics. nih.gov For instance, studies on ascorbyl palmitate in emulsions show significant degradation over time, which is exacerbated by storage at higher temperatures and exposure to light. caldic.com It is established that the stability of vitamin C is a major concern as it is one of the most labile vitamins, with oxidation being accelerated by light and oxygen. wikipedia.org To mitigate this, protective packaging and formulation strategies are essential.

Role of Trace Metals and Impurities

Trace metals, particularly transition metal ions such as copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for the oxidation of ascorbic acid and its derivatives. researchgate.netwikipedia.orgscirp.org These ions can facilitate Fenton-type reactions, which generate highly reactive hydroxyl radicals, thereby accelerating the degradation process. mdpi.comescholarship.org The catalytic degradation is particularly effective and can promote oxidation even in the absence of air. google.com

The presence of these metal ions can significantly increase the rate of decomposition, making their control crucial for maintaining the stability of formulations containing this compound. scielo.br Even at low concentrations, these impurities can have a substantial pro-oxidant effect. escholarship.orgnih.gov Therefore, the use of chelating agents, which sequester these metal ions and prevent them from participating in redox cycling, is a key strategy for stabilization. cabidigitallibrary.orgnih.gov

Impact of Solvent Systems and Matrix Components

Table 1: Factors Affecting this compound Degradation

| Factor | Effect on Stability | Mechanism | Reference |

|---|---|---|---|

| Light (UV) | Decreases stability | Photo-oxidation, generation of reactive oxygen species (ROS). | wikipedia.orgmdpi.com |

| Oxygen | Decreases stability | Auto-oxidation, leading to dehydroascorbic acid and subsequent irreversible degradation. | wikipedia.orgcaldic.com |

| Trace Metals (Cu²⁺, Fe³⁺) | Significantly decreases stability | Catalysis of Fenton-type reactions, accelerating oxidative degradation. | wikipedia.orgscirp.orgescholarship.org |

| Solvent Polarity | More stable in lipophilic/non-polar media | Reduced interaction with water and pro-oxidative species in aqueous phases. | camlinfs.comgoogle.com |

| pH | Stability is pH-dependent | Degradation rate increases in alkaline conditions. | mdpi.comscielo.br |

Advanced Stabilization Strategies in Model Systems

To overcome the inherent instability of this compound, various advanced strategies have been developed and investigated in model systems. These approaches aim to protect the molecule from degradative environmental factors, thereby preserving its activity. camlinfs.comdermabien.comnih.gov

Development of Antioxidant Synergies for Enhanced Stability

A highly effective strategy for stabilizing this compound is to combine it with other antioxidants, creating a synergistic effect. dermabien.com The most well-documented synergy is with tocopherols (B72186) (Vitamin E). btsa.comnih.gov In this partnership, the tocopherol acts as the primary antioxidant, neutralizing free radicals by donating an electron. btsa.com The resulting oxidized tocopherol radical is then regenerated back to its active antioxidant form by this compound (or other ascorbic acid forms), which donates a hydrogen atom. btsa.commdpi.com This recycling process significantly prolongs the antioxidant capacity of the system as a whole. btsa.comnih.gov

Ferulic acid has also been shown to be a powerful stabilizer for solutions containing both Vitamin C and E, doubling their photoprotective capabilities and improving chemical stability. nih.govjcadonline.comrjtcsonline.com The combination of these antioxidants provides a more robust defense against oxidative stress than any single agent alone. nih.gov

Table 2: Synergistic Antioxidant Combinations

| Antioxidant Combination | Mechanism of Synergy | Outcome | Reference |

|---|---|---|---|

| This compound + α-Tocopherol | This compound regenerates the oxidized tocopheroxyl radical back to its active form. | Prolonged and enhanced antioxidant protection against lipid peroxidation. | btsa.comnih.govmdpi.com |

| Ascorbic Acid + α-Tocopherol + Ferulic Acid | Ferulic acid provides additional antioxidant activity and stabilizes the vitamin C and E mixture. | Improved chemical stability and doubled photoprotection. | nih.govjcadonline.com |

Encapsulation and Microencapsulation for Protection Against Degradation

Encapsulation is a physical method used to protect sensitive molecules like this compound by enclosing them within a protective shell or matrix. scirp.orgresearchgate.net This strategy shields the active ingredient from direct contact with pro-oxidative factors such as light, oxygen, and trace metals. researchgate.netnih.gov Various encapsulation technologies have been explored, including:

Liposomes: These are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. nih.govresearchgate.nettandfonline.com Liposomes have been shown to enhance the stability of ascorbic acid and its derivatives, with one study demonstrating that co-encapsulated ascorbic acid and ascorbyl palmitate in liposomes remained stable for 60 days under refrigeration. nih.govresearchgate.net

Microencapsulation/Nanoparticles: Techniques like spray drying can be used to create microparticles that protect ascorbic acid from thermal and oxidative degradation. scirp.orgmdpi.com Studies using wall materials like sodium alginate and gum arabic have shown high encapsulation efficiencies (over 90%) and significantly improved thermal stability. scirp.orgmdpi.com Self-assembling polymer nanoparticles and lipid nanoparticles have also proven effective in stabilizing ascorbic acid derivatives and controlling their release. nih.govnih.gov

These encapsulation methods not only improve stability but can also enhance the delivery and penetration of the active compound into target tissues. nih.govtandfonline.com

Formulation with Stabilizing Excipients (in model systems)

Beyond synergistic antioxidants, other excipients can be incorporated into formulations to enhance the stability of this compound. nih.govdermabien.com These function through various mechanisms:

Chelating Agents: Compounds like Ethylenediaminetetraacetic acid (EDTA) and its salts act as powerful stabilizers by binding to and inactivating trace metal ions (e.g., Cu²⁺, Fe³⁺). cabidigitallibrary.orgnih.gov By sequestering these catalytic metals, chelating agents prevent them from promoting oxidative degradation. cabidigitallibrary.org The use of chelating agents is a recommended strategy for preventing discoloration and degradation in formulations. dermabien.com

pH Adjusters and Buffers: The degradation of ascorbic acid and its derivatives is highly pH-dependent, with increased instability often observed in neutral to alkaline conditions. mdpi.comgoogle.com Using pH adjusters like citric acid or buffer systems to maintain an optimal, slightly acidic pH (e.g., below 6.0) is crucial for stability. cabidigitallibrary.orgwalshmedicalmedia.comdermabien.com